Cas no 208176-32-3 (5-Amino-2-bromobenzoic acid ethyl ester)

5-Amino-2-bromobenzoic acid ethyl ester is a brominated aromatic ester with a reactive amino group, making it a versatile intermediate in organic synthesis. Its molecular structure, featuring both an electron-donating amino group and an electron-withdrawing bromine substituent, allows for selective functionalization, particularly in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The ethyl ester moiety enhances solubility in organic solvents, facilitating purification and handling. This compound is commonly employed in pharmaceutical and agrochemical research for constructing complex heterocycles or as a precursor for further derivatization. Its stability under standard storage conditions ensures reliable performance in synthetic applications.
5-Amino-2-bromobenzoic acid ethyl ester structure
208176-32-3 structure
Product Name:5-Amino-2-bromobenzoic acid ethyl ester
CAS No:208176-32-3
MF:C9H10BrNO2
MW:244.085201740265
MDL:MFCD12025290
CID:1396212
PubChem ID:21190837
Update Time:2025-05-19

5-Amino-2-bromobenzoic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-amino-2-bromobenzoate
    • 5'-Amino-[2,3']bithiophenyl-4'-carboxylic acid ethyl ester
    • Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate
    • AC1LEUJT
    • SureCN689546
    • ethyl 5'-amino-2,3'-bithiophene-4'-carboxylate
    • Maybridge1_003774
    • AC1Q64RI
    • 2-Amino-3-ethoxycarbonyl-4-thienylthiophen
    • Ethyl 2-bromo-5-aminobenzoate
    • 2-Bromo-5-aminobenzoic acid ethyl ester
    • AKOS011218867
    • Ethyl5-Amino-2-bromobenzoate
    • 208176-32-3
    • EN300-880683
    • 5-Amino-2-bromobenzoic acid ethyl ester
    • MFCD12025290
    • DB-370226
    • G11713
    • DTXSID701261600
    • SCHEMBL2728607
    • Benzoic acid, 5-amino-2-bromo-, ethyl ester
    • MDL: MFCD12025290
    • Inchi: 1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
    • InChI Key: MOZORCINMBZQSL-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C(=O)OCC)N

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.503±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.49 g/l) (25 º C),

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Additional information on 5-Amino-2-bromobenzoic acid ethyl ester

Introduction to 5-Amino-2-bromobenzoic acid ethyl ester (CAS No. 208176-32-3) and Its Emerging Applications in Chemical Biology

5-Amino-2-bromobenzoic acid ethyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 208176-32-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a brominated aromatic ring system coupled with an amino and ester functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.

The structural motif of 5-Amino-2-bromobenzoic acid ethyl ester positions it as a versatile building block for the development of novel therapeutic agents. The presence of both an amino group and a bromine substituent on the benzoic acid core allows for further functionalization through various chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and condensation reactions. These modifications are pivotal in designing molecules with tailored biological activities, making this compound particularly relevant in drug discovery pipelines.

In recent years, there has been a surge in research focused on exploiting halogenated aromatic compounds for medicinal chemistry applications. The bromine atom in 5-Amino-2-bromobenzoic acid ethyl ester serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in constructing complex molecular architectures, enabling the synthesis of intricate pharmacophores that may exhibit potent interactions with biological targets.

One of the most compelling aspects of 5-Amino-2-bromobenzoic acid ethyl ester is its utility in the development of inhibitors targeting enzyme-catalyzed processes. For instance, researchers have leveraged this compound to design inhibitors of metalloproteinases and other hydrolases, which are implicated in various pathological conditions. The amino group can be selectively modified to introduce hydrogen bond donors or acceptors, fine-tuning the binding affinity and specificity of the resulting inhibitors.

Moreover, the ester functionality in 5-Amino-2-bromobenzoic acid ethyl ester provides a site for further derivatization, allowing for the introduction of diverse side chains that can modulate pharmacokinetic properties. This flexibility is particularly advantageous in optimizing drug-like characteristics such as solubility, metabolic stability, and cell permeability. Recent studies have demonstrated its application in generating prodrugs or bioisosteres that enhance therapeutic efficacy while minimizing side effects.

The pharmaceutical industry has shown particular interest in halogenated benzoic acids due to their reported bioactivity across multiple disease indications. For example, derivatives of 5-Amino-2-bromobenzoic acid ethyl ester have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The bromine atom's electron-withdrawing effect can influence electronic properties, thereby affecting interactions with biological macromolecules such as proteins and nucleic acids.

Advances in computational chemistry have further enhanced the utility of 5-Amino-2-bromobenzoic acid ethyl ester as a scaffold for drug design. Molecular modeling studies have revealed insights into how structural modifications can impact binding modes and affinity profiles. These computational approaches complement experimental efforts by providing rapid screening tools to identify promising candidates for further optimization.

In conclusion, 5-Amino-2-bromobenzoic acid ethyl ester (CAS No. 208176-32-3) represents a promising compound in the realm of chemical biology and pharmaceutical innovation. Its unique structural features enable diverse synthetic pathways and biological applications, making it an indispensable tool for researchers striving to develop next-generation therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in addressing unmet medical needs.

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